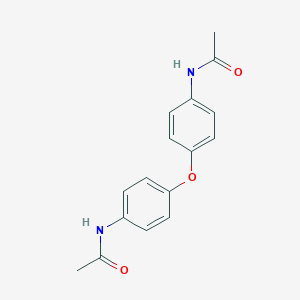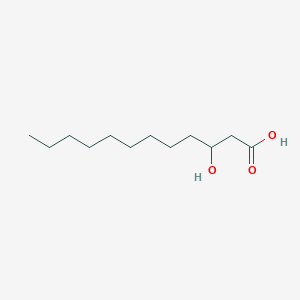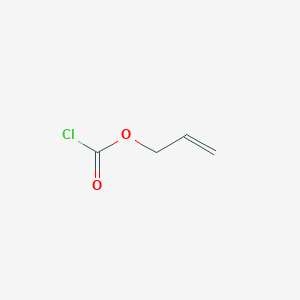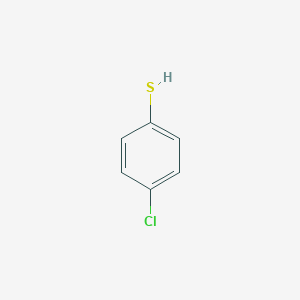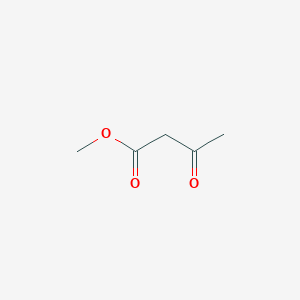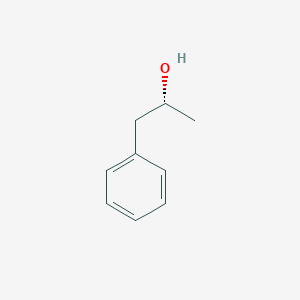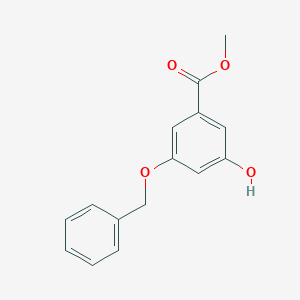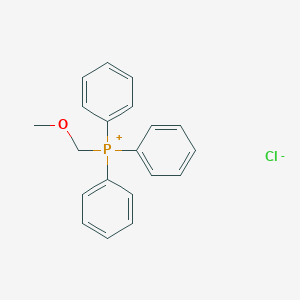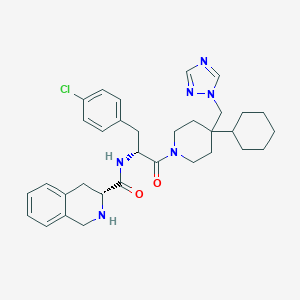![molecular formula C₁₅H₂₀O₄ B041558 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid CAS No. 92135-04-1](/img/structure/B41558.png)
2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid” is a chemical compound with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol. It has been isolated from Bacillus pumilus and tested against Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi .
Synthesis Analysis
The compound was isolated from Bacillus pumilus, a type of bacteria . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid” is characterized by a benzoic acid group attached to a 5-methylhexyl group via an oxygen atom. The exact structure details are not available in the current resources.Chemical Reactions Analysis
The compound has been tested for its bioefficacy against certain mosquito species. It caused a high percent mortality rate in a dose-dependent manner . The exact chemical reactions involved are not detailed in the available resources.Scientific Research Applications
Vector Control in Public Health
This compound has been evaluated for its effectiveness as a larvicide against mosquito species such as Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi . These mosquitoes are vectors for diseases like dengue, malaria, and Zika, posing significant public health concerns. The compound showed a high mortality rate in larvae, indicating its potential as an eco-friendly alternative to synthetic insecticides.
Antioxidant Properties
Studies have shown that “2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid” can increase the levels of antioxidant enzymes like superoxide dismutase and catalase after treatment . This suggests its potential application in developing antioxidant therapies or supplements.
Biotoxicity Assessment
The compound’s biotoxicity has been assessed, revealing that it causes DNA damage in insects, as confirmed by comet assay . This property could be harnessed for developing bio-insecticides that target pest insects at the genetic level.
Agricultural Applications
In agriculture, the compound’s larvicidal properties could be used to protect crops from pests without harming beneficial species like Gambusia affinis, which is not affected by the compound . This specificity is crucial for maintaining ecological balance.
Industrial Insecticide Development
The compound’s effectiveness and species-specific action make it a candidate for developing new insecticidal agents. Its eco-compatibility is a critical factor for industries looking to produce environmentally friendly pesticides .
Biotechnology Research
The compound’s ability to induce oxidative stress responses in organisms could be valuable in biotechnological research, particularly in studies related to stress physiology and the development of stress-resistant transgenic plants or organisms .
Environmental Safety
The compound’s biodegradability and low toxicity to non-target species make it an environmentally safe option for pest control, aligning with the increasing demand for sustainable environmental practices .
Mechanism of Action
Target of Action
The primary targets of 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid are mosquitoes, specifically Aedes aegypti , Culex quinquefasciatus , and Anopheles stephensi . These species are vectors for many diseases of public health concern .
Mode of Action
The compound interacts with its targets by causing a high percent mortality rate in a dose-dependent manner . It significantly increases the level of superoxide dismutase , catalase , α, β esterase and Glutathione-S-transferase after 24 hours of the treatment period .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and detoxification. The increase in superoxide dismutase and catalase levels suggests an enhanced response to oxidative stress, while the increase in α, β esterase and Glutathione-S-transferase levels indicates an increased detoxification process .
Pharmacokinetics
The compound’s effectiveness in causing mortality in mosquitoes suggests that it is readily bioavailable and can reach its target effectively .
Result of Action
The compound causes DNA damage in all tested insects, as confirmed by the comet assay . Histopathological examinations of treated larvae showed shrunken body posture, damaged epithelial cells, and microvillus as compared to control organisms .
Action Environment
This suggests that the compound’s action, efficacy, and stability may be influenced by the specific biological and environmental factors associated with its target species .
Safety and Hazards
properties
IUPAC Name |
2-(5-methylhexoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEXECONEPQHOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913546 |
Source


|
| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylhexoxycarbonyl)benzoic acid | |
CAS RN |
92135-04-1, 97906-34-8 |
Source


|
| Record name | Mono-5-methylhexylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092135041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(5-Methylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



